molecular formula C7H5FN2 B3030640 3-Ethynyl-5-fluoropyridin-2-amine CAS No. 936344-74-0

3-Ethynyl-5-fluoropyridin-2-amine

Cat. No. B3030640
M. Wt: 136.13
InChI Key: UGROGKLIRFHPAY-UHFFFAOYSA-N
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Description

3-Ethynyl-5-fluoropyridin-2-amine is a compound that is not directly mentioned in the provided papers. However, the papers do discuss related compounds that can provide insight into the chemical behavior and potential applications of pyridine derivatives. For instance, pyridonecarboxylic acids have been studied for their antibacterial properties, indicating that pyridine analogs can be significant in medicinal chemistry . Fluorinated pyridylmethylamine ligands have been synthesized and show interesting reactivity with metal complexes, suggesting that 3-Ethynyl-5-fluoropyridin-2-amine could also be relevant in coordination chemistry .

Synthesis Analysis

While the synthesis of 3-Ethynyl-5-fluoropyridin-2-amine is not explicitly described, the papers provide examples of synthetic strategies for related compounds. The synthesis of complex pyridine derivatives often involves halogenated precursors and reactions with amines, as seen in the preparation of various antibacterial agents . The Buchwald-Hartwig reaction is another method used to synthesize fluorophores from aminofluorene, which could potentially be adapted for the synthesis of 3-Ethynyl-5-fluoropyridin-2-amine .

Molecular Structure Analysis

The molecular structure of 3-Ethynyl-5-fluoropyridin-2-amine would likely feature a pyridine ring with a fluorine atom at the 5-position and an ethynyl group at the 3-position. The presence of fluorine can significantly influence the electronic properties of the molecule due to its high electronegativity. The ethynyl group could introduce additional π-conjugation and influence the molecule's reactivity .

Chemical Reactions Analysis

The chemical reactivity of 3-Ethynyl-5-fluoropyridin-2-amine can be inferred from related compounds. Pyridine derivatives can participate in various chemical reactions, including coordination to metal centers, as demonstrated by the tris(2-fluoro-6-pyridylmethyl)amine ligand's ability to form complexes with iron . The ethynyl group in 3-Ethynyl-5-fluoropyridin-2-amine could also undergo reactions typical of alkynes, such as Sonogashira couplings, which could be useful in further functionalizing the molecule.

Physical and Chemical Properties Analysis

The physical and chemical properties of 3-Ethynyl-5-fluoropyridin-2-amine would be influenced by its functional groups. The fluorine atom would likely increase the acidity of the adjacent hydrogen atoms on the pyridine ring, while the ethynyl group could contribute to the molecule's rigidity and planarity. The compound's solubility, boiling point, and melting point would be determined by its overall molecular structure, which could be predicted based on the behavior of similar compounds .

Scientific Research Applications

Chemoselective Functionalization

Research on similar compounds like 5-bromo-2-chloro-3-fluoropyridine has demonstrated chemoselective functionalization. Catalytic amination conditions lead to exclusive bromide substitution for both secondary amines and primary anilines. Such functionalization highlights the potential utility of 3-Ethynyl-5-fluoropyridin-2-amine in synthetic chemistry and material science (Stroup et al., 2007).

Synthesis of Novel Compounds

The compound's structure allows for the synthesis of novel materials. For instance, the cascade cyclization of fluoroalkyl alkynylimines with primary amines has been adapted for the synthesis of 4-amino-5-fluoropicolinates, which are of interest as potential herbicides. This demonstrates the compound's potential in creating new herbicidal agents (Johnson et al., 2015).

Radiosynthesis Applications

In medical imaging, specifically in Positron Emission Tomography (PET), derivatives of 3-Ethynyl-5-fluoropyridin-2-amine, like 2-amino-5-[18F]fluoropyridines, have been synthesized for potential use. The successful amination and radiofluorination of these compounds suggest applications in diagnostic imaging (Pauton et al., 2019).

Antibacterial Activity

Compounds structurally related to 3-Ethynyl-5-fluoropyridin-2-amine have shown promising antibacterial activity. For example, the synthesis of 7-(3-amino-1-pyrrolidinyl)-1-ethyl-6-fluoro-1,4-dihydro-4-oxo-1,8-naphthyridine-3-carboxylic acid and its analogues revealed more activity than enoxacin, a known antibacterial agent (Egawa et al., 1984).

Transition-Metal-Free Amination

Research on similar fluoropyridines indicates that transition-metal-free reactions with amines can produce N-(pyridin-2-yl) derivatives. This suggests that 3-Ethynyl-5-fluoropyridin-2-amine could be used in green chemistry for synthesizing aminated derivatives without the need for metal catalysts (Abel et al., 2015).

Safety And Hazards

The compound has a GHS07 signal word of “Warning” and hazard statements H302, H315, and H319 . Precautionary measures include avoiding contact with skin and eyes, and preventing the formation of dust and aerosols .

properties

IUPAC Name

3-ethynyl-5-fluoropyridin-2-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5FN2/c1-2-5-3-6(8)4-10-7(5)9/h1,3-4H,(H2,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UGROGKLIRFHPAY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CC1=C(N=CC(=C1)F)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5FN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10717536
Record name 3-Ethynyl-5-fluoropyridin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10717536
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

136.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Ethynyl-5-fluoropyridin-2-amine

CAS RN

936344-74-0
Record name 3-Ethynyl-5-fluoropyridin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10717536
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

To a mixture of 5-fluoro-3-iodo-pyridin-2-ylamine (751 mg, 3.16 mmol) described in Manufacturing Example 173-1-1, trimethylsilylacetylene (874 μL, 6.32 mmol), copper (I) iodide (60.2 mg, 0.32 mmol), N,N-diisopropylethylamine (1.07 mL, 6.32 mmol), and N-methylpyrrolidinone (15 mL) was added tetrakis(triphenylphosphine)palladium (0) (183 mg, 0.16 mmol), which was stirred for 3 hours under nitrogen atmosphere at 70° C. This reaction solution was cooled to room temperature, and then partitioned into ethyl acetate and water. The organic layer was separated, washed with water and saturated aqueous sodium chloride, dried over anhydrous magnesium sulfate, and filtered. The filtrate was concentrated under a reduced pressure, and the residue thus obtained was purified by NH silica gel column chromatography and then silica gel column chromatography (heptane:ethyl acetate=1:1) to obtain the title compound (129 mg, 30%).
Quantity
751 mg
Type
reactant
Reaction Step One
Quantity
874 μL
Type
reactant
Reaction Step Two
Quantity
1.07 mL
Type
reactant
Reaction Step Three
Quantity
60.2 mg
Type
catalyst
Reaction Step Four
Quantity
183 mg
Type
catalyst
Reaction Step Five
Quantity
15 mL
Type
solvent
Reaction Step Six
Yield
30%

Synthesis routes and methods II

Procedure details

A solution of 5-fluoro-3-trimethylsilanylethynyl-pyridin-2-ylamine (3.2 g, 15.4 mmol) in MeOH (77 mL) and K2CO3 (11 g, 7.7 mmol) is stirred at rt for 0.5 h. The mixture is filtered through Celite and concentrated. The residue is purified by silica gel chromatography eluting with 15%-55% EtOAc in heptane to afford 3-ethynyl-5-fluoro-pyridin-2-ylamine (1.55 g, 74%). MS: 137 (M+H); 1H NMR (300 MHz, CDCl3): δ 7.94 (d, 1H), 7.35 (m, 1H), 4.91 (s, NH2, 2H), 3.44 (s, 1H).
Quantity
3.2 g
Type
reactant
Reaction Step One
Name
Quantity
11 g
Type
reactant
Reaction Step One
Name
Quantity
77 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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